YH239-EE

Description

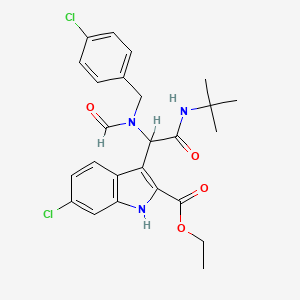

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUBDDRFPQLPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YH239-EE: A Technical Guide to its Mechanism of Action as a p53-MDM2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YH239-EE is a potent, cell-permeable small molecule antagonist of the p53-MDM2 interaction. By disrupting this critical protein-protein interaction, this compound stabilizes the p53 tumor suppressor protein, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. The ethyl ester moiety of this compound is crucial for its enhanced cellular activity compared to its parent compound, YH239. Furthermore, the (+) enantiomer of this compound demonstrates significantly greater cytotoxic potency than the (-) enantiomer, highlighting the stereospecificity of its interaction with MDM2. This guide provides a comprehensive overview of the mechanism of action of this compound, including available quantitative data, experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

The primary mechanism of action of this compound is its direct binding to the murine double minute 2 (MDM2) protein, which prevents the interaction between MDM2 and the p53 tumor suppressor protein.[1] Under normal physiological conditions, MDM2 acts as a negative regulator of p53 by targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting the p53-MDM2 interaction, this compound leads to the accumulation and stabilization of p53. This stabilized p53 can then translocate to the nucleus and activate the transcription of its downstream target genes, which are involved in critical cellular processes such as cell cycle arrest and apoptosis.

The ethyl ester group present in this compound is thought to enhance its cell permeability, leading to higher intracellular concentrations and consequently greater potency compared to YH239.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: In Vitro Cytotoxicity (IC50) Data

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | MCF7 | Breast Cancer | 8.45[2] |

| YH239 | MCF7 | Breast Cancer | 37.78[2] |

Table 2: Induction of Apoptosis and Necrosis in MCF7 Cells

| Compound | Concentration (µM) | Incubation Time (h) | Apoptosis/Necrosis (%) |

| This compound | 20 | 72 | 40 (compared to YH239) |

| YH239 | 20 | 72 | 4.92 |

| (+) Enantiomer of this compound | Not Specified | Not Specified | 84.48[2][3][4][5][6] |

| (-) Enantiomer of this compound | Not Specified | Not Specified | 48.71[2][3][4][5][6] |

Note: Publicly available data on the pharmacokinetics and in vivo efficacy of this compound is limited at this time.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and controls) for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Caption: Experimental workflow for MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis and distinguish it from necrosis.

Methodology:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Caption: Experimental workflow for apoptosis assay.

Conclusion and Future Directions

This compound is a promising p53-MDM2 inhibitor with demonstrated in vitro efficacy in inducing cancer cell death. Its mechanism of action through the stabilization of p53 is well-supported by the available data. The enhanced potency of the (+) enantiomer suggests that further development of stereoisomerically pure compounds could be a fruitful avenue for research.

Further in-depth studies are required to fully elucidate the therapeutic potential of this compound. These include:

-

Comprehensive profiling of its cytotoxic activity against a broader panel of cancer cell lines.

-

Detailed investigation into the downstream targets of p53 that are activated by this compound.

-

Thorough preclinical evaluation of its pharmacokinetic properties, in vivo efficacy in animal models, and toxicological profile.

The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and related MDM2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]

- 5. [PDF] Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line | Semantic Scholar [semanticscholar.org]

- 6. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

YH239-EE: A Potent Antagonist of the p53-MDM2 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of YH239-EE, a potent small-molecule inhibitor of the p53-MDM2 protein-protein interaction. This compound is the ethyl ester prodrug of the active compound YH239 and has demonstrated significant potential as an anti-cancer agent, particularly in malignancies with wild-type p53.[1][2] By disrupting the negative regulation of the p53 tumor suppressor by MDM2, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Core Mechanism of Action

In many cancers, the tumor suppressor protein p53 is inactivated through its interaction with the E3 ubiquitin ligase, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[2][3] this compound functions by competitively binding to a deep hydrophobic pocket on the surface of MDM2, the same pocket that p53 occupies.[4] This direct binding physically blocks the p53-MDM2 interaction, leading to the stabilization and accumulation of p53.[2][4] Elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as p21 (cell cycle arrest) and BAX/PUMA (apoptosis), ultimately leading to the suppression of tumor growth.[2]

Caption: Mechanism of this compound in disrupting the p53-MDM2 feedback loop.

Quantitative Data Summary

This compound has been evaluated in various cancer cell lines, demonstrating potent cytotoxic effects. The ethyl ester modification and the specific stereochemistry of the molecule significantly influence its biological activity.

Table 1: In Vitro Cytotoxicity Data

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, YH239, in the MCF7 breast cancer cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| This compound | MCF7 | MTT Assay | 8.45 | [2] |

| YH239 | MCF7 | MTT Assay | 37.78 | [2] |

Table 2: Induction of Apoptosis and Necrosis

This table presents the percentage of apoptosis and necrosis induced by this compound and its enantiomers in the MCF7 cell line, as determined by Annexin V/PI staining.

| Compound / Enantiomer | Cell Line | Total Apoptosis & Necrosis (%) | Citation |

| This compound | MCF7 | 84.34 | [2] |

| (+) Enantiomer of this compound | MCF7 | 84.48 | [2][5] |

| (-) Enantiomer of this compound | MCF7 | 48.71 | [2][5] |

| YH239 (non-esterified) | MCF7 | 9.86 | [2] |

The data clearly indicates that the ethyl ester form (this compound) is significantly more potent than the parent carboxylic acid (YH239).[2] This enhanced efficacy is attributed to improved cellular permeability.[2][4] Furthermore, the (+) enantiomer of this compound is substantially more effective at inducing cell death than the (-) enantiomer, highlighting the critical role of stereochemistry in its interaction with the MDM2 target.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of the compound and to calculate its IC50 value.

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a specified density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Cells are treated with a serial dilution of this compound or the control compound for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound (e.g., this compound) at a specific concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Quantification: The percentage of cells in each quadrant is quantified to determine the level of apoptosis and necrosis induced by the compound.

Caption: Generalized workflow for in vitro cytotoxicity and apoptosis assays.

Structural Basis of MDM2 Interaction

Crystallographic studies of the enantiomer (S)-YH239 in complex with MDM2 have elucidated the structural basis for its high-affinity binding. The molecule acts as a p53 α-helix mimetic, positioning key functional groups into the binding pockets occupied by critical p53 residues.[4]

-

Trp23 Pocket: The indole anchor of YH239 inserts into the deep hydrophobic pocket on MDM2 that normally accommodates the Trp23 residue of p53.[4]

-

Leu26 and Phe19 Mimicry: The benzyl group and the tert-butyl group of YH239 mimic the p53 residues Leu26 and Phe19, respectively, making crucial hydrophobic contacts.[4]

-

Hydrogen Bonding: The indole fragment of YH239 forms a key hydrogen bond with the carbonyl group of MDM2's Leu54, further stabilizing the interaction.[4]

Caption: YH239 mimics key p53 residues to bind to MDM2 pockets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]

An In-depth Technical Guide to YH239-EE: A Potent p53-MDM2 Antagonist

Introduction

YH239-EE is a novel, potent, and cell-permeable small molecule inhibitor of the p53-MDM2 interaction, a critical pathway in cancer pathogenesis.[1][2][3] Developed as an ethyl ester prodrug of the active compound YH239, this compound is designed for enhanced cellular uptake and demonstrates significant potential in the treatment of various cancers, particularly those with wild-type p53.[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound functions as an antagonist of the MDM2 protein, a primary negative regulator of the p53 tumor suppressor.[1][4] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. This compound, upon intracellular cleavage of its ethyl ester group to the active carboxylic acid form (YH239), competitively binds to the p53-binding pocket of MDM2.[1][5] This action disrupts the p53-MDM2 interaction, leading to the stabilization and activation of p53.[1][4] The reactivated p53 can then induce cell cycle arrest and apoptosis, key mechanisms in preventing tumor proliferation.[1][3]

Signaling Pathway

The mechanism of action of this compound is centered on the restoration of the p53 signaling pathway. The diagram below illustrates this process.

Caption: The p53-MDM2 signaling pathway and the mechanism of this compound action.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| OCI-AML-3 | Acute Myeloid Leukemia | IC50 | Potent Inhibition (range similar to Nutlin-3) | [1] |

| MOLM-13 | Acute Myeloid Leukemia | - | Potent Apoptosis Induction | [1] |

| NB4 | Acute Myeloid Leukemia (p53 mutant) | - | Less Effective | [1] |

| HL60 | Acute Myeloid Leukemia (p53 null) | - | Less Effective | [1] |

| MCF7 | Breast Cancer | IC50 | 8.45 | [6] |

| MCF7 | Breast Cancer | IC50 (YH239) | 37.78 | [6] |

Table 2: Apoptosis and Necrosis Induction in MCF7 Cells

| Compound | Enantiomer | Apoptosis & Necrosis (%) | Reference |

| This compound | (+) | 84.48 | [6] |

| This compound | (-) | 48.71 | [6] |

| YH239 | Racemic | 9.86 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from the study on MCF7 breast cancer cells.[6]

-

Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound or YH239 for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used for MCF7 cells.[6][7]

-

Cell Treatment: Treat MCF7 cells with the desired concentration of this compound for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are viable.

-

Cell Cycle Analysis

This protocol is a general procedure for analyzing cell cycle distribution following treatment.[1]

-

Cell Treatment: Treat AML cells (e.g., OCI-AML-3, MOLM-13) with 20 µM of this compound for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis induction by this compound.

Logical Relationship: Prodrug Activation and Target Engagement

Caption: The intracellular activation of this compound and its target engagement.

Conclusion

This compound represents a promising therapeutic agent that effectively reactivates the p53 tumor suppressor pathway by inhibiting MDM2. Its prodrug design facilitates cellular permeability, and subsequent intracellular conversion to the active form, YH239, ensures potent and specific target engagement. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.[6]

References

- 1. Discovery of Highly Potent p53-MDM2 Antagonists and Structural Basis for Anti-Acute Myeloid Leukemia Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of highly potent p53-MDM2 antagonists and structural basis for anti-acute myeloid leukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of YH239-EE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of YH239-EE, a promising small molecule inhibitor. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

This compound functions as a potent inhibitor of the p53-MDM2 protein-protein interaction.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor growth. This compound directly binds to MDM2, blocking the formation of the p53-MDM2 complex.[1][2] This inhibition leads to the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.[2]

The addition of an ethyl ester group to the parent compound YH239 significantly enhances its cytotoxic capabilities.[1][3][4] This modification is thought to increase cellular permeability or improve the binding affinity to MDM2, resulting in a more pronounced biological effect.[1][4]

Quantitative Assessment of Biological Activity

The cytotoxic effects of this compound have been evaluated in cancer cell lines, demonstrating its potential as an anti-cancer agent. The following tables summarize the key quantitative findings from these studies.

Table 1: Cytotoxic Activity of this compound in MCF7 Breast Cancer Cells

| Compound | Concentration | Apoptosis and Necrosis Induction |

| This compound | Not Specified | 40% |

| YH239 (without ethyl ester) | Not Specified | 4.92% |

Data from a study on MDM2 cell lines, with apoptosis and necrosis detected by the annexin V method.[3]

Table 2: Enantiomeric Differences in Cytotoxic Activity of this compound in MCF7 Cells

| Enantiomer | Concentration | Apoptosis and Necrosis Induction |

| (+) enantiomer of this compound | Not Specified | 84.48% |

| (-) enantiomer of this compound | Not Specified | 48.71% |

This data highlights the stereospecificity of this compound's biological activity, with the (+) enantiomer showing significantly higher potency.[1][3][4]

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activity, a detailed protocol for assessing cytotoxicity using the Annexin V-FITC Apoptosis Detection Assay is provided below.

Annexin V-FITC Apoptosis Detection Assay

This assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with a compound of interest.

Materials:

-

MCF7 cells

-

This compound (and its enantiomers or parent compound)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed MCF7 cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the desired concentrations of this compound, its enantiomers, or the parent compound YH239 for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After the treatment period, collect both the adherent and floating cells. To detach adherent cells, use a gentle enzyme-free dissociation solution or trypsin.

-

Washing: Wash the collected cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are live cells.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the p53-MDM2 interaction. The available data clearly indicates the enhanced efficacy of the ethyl ester form and highlights the stereochemical importance for its activity, with the (+) enantiomer being more potent.

Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Determining the IC50 values of this compound and its enantiomers in a broader range of cancer cell lines.

-

Conducting in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Investigating the downstream effects of p53 activation following this compound treatment in more detail.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel cancer therapeutic.

References

YH239-EE: A Potent Inducer of Apoptosis in Cancer Cells via the p53-MDM2 Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YH239-EE has emerged as a promising small molecule inhibitor in oncology research, demonstrating significant pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound-induced apoptosis. By inhibiting the interaction between p53 and its negative regulator MDM2, this compound stabilizes and activates p53, leading to the transcriptional activation of downstream targets that drive programmed cell death. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: The p53-MDM2 Signaling Pathway

This compound's primary mechanism of action is the disruption of the p53-MDM2 protein-protein interaction.[1] In normal, unstressed cells, the E3 ubiquitin ligase MDM2 binds to the p53 tumor suppressor protein, targeting it for proteasomal degradation and thereby keeping its levels low. Many cancer cells exploit this interaction to evade apoptosis.

This compound directly binds to MDM2, preventing it from interacting with p53.[1] This inhibition leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis, such as p21, BAX, and PUMA.[1] The activation of these downstream effectors ultimately culminates in the activation of the caspase cascade, leading to the execution of apoptosis.

Quantitative Data on Apoptosis Induction

This compound has demonstrated potent induction of apoptosis and necrosis across various cancer cell lines. The ethyl ester moiety significantly enhances its cytotoxic capabilities compared to its precursor, YH239, likely through increased cellular uptake.[1] Furthermore, the (+) enantiomer of this compound has been shown to be substantially more effective than the (-) enantiomer.[1]

Table 1: Apoptosis and Necrosis in MCF7 Breast Cancer Cells

| Compound (20 µM, 72h) | Total Apoptosis & Necrosis (%) |

| YH239 | 9.86%[1] |

| This compound (racemic) | 84.34%[1] |

| This compound (+) enantiomer | 84.48%[1] |

| This compound (-) enantiomer | 48.71%[1] |

Table 2: Relative Induction of Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line (p53 status) | Treatment (20 µM, 72h) | Fold Induction of Apoptosis (vs. untreated) |

| OCI-AML-3 (wild-type) | YH239 | 1.3-fold[2] |

| This compound | 11.8-fold[2] | |

| MOLM-13 (wild-type) | YH239 | 1.1-fold[2] |

| This compound | 5.6-fold[2] | |

| NB4 (mutated) | YH239 | 1.2-fold[2] |

| This compound | 13.1-fold[2] | |

| HL60 (deleted) | This compound | No apoptotic cells observed[2] |

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating this compound.

Cell Culture and Treatment

-

Cell Lines: MCF7 (human breast adenocarcinoma), OCI-AML-3, MOLM-13, NB4 (human acute myeloid leukemia).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at an appropriate density (e.g., 1 x 10^6 cells in a T25 flask) and allowed to adhere overnight (for adherent cells like MCF7). The following day, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 20 µM) or vehicle control (e.g., DMSO). Cells are then incubated for the specified duration (e.g., 24, 48, or 72 hours).

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Cell Collection: For adherent cells (MCF7), collect the culture supernatant (containing floating apoptotic cells) and detach the adherent cells using trypsin. For suspension cells (AML lines), collect the cells directly.

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the targeted inhibition of the p53-MDM2 interaction. The quantitative data robustly support its efficacy, particularly for the (+) enantiomer, in both breast and leukemia cancer cell models. The provided experimental protocols offer a foundational methodology for further investigation into the therapeutic potential of this compound. This guide serves as a technical resource to facilitate and standardize future research in this promising area of cancer drug development.

References

Enantiomers of YH239-EE: A Technical Guide to a Potent p53-MDM2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of YH239-EE, a potent small molecule inhibitor of the p53-MDM2 protein-protein interaction. This compound, the ethyl ester of YH239, demonstrates significant potential as an anti-cancer agent by activating the p53 tumor suppressor pathway. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows. A critical aspect highlighted is the differential activity between the (+) and (-) enantiomers of this compound, with the (+) enantiomer exhibiting markedly superior cytotoxic effects in cancer cells.

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, often through interaction with the negative regulator MDM2, is a common event in many human cancers. The development of small molecules that inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and induce apoptosis in cancer cells.

This compound is an indole-based compound that acts as a potent antagonist of the p53-MDM2 interaction.[1][2] As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-YH239-EE and (-)-YH239-EE. Research has demonstrated that the biological activity of these enantiomers is not equivalent, with one exhibiting significantly greater potency. This guide will delve into the specifics of each enantiomer, providing a detailed resource for researchers in the field of oncology and drug development.

Mechanism of Action

This compound and its enantiomers exert their anti-cancer effects by disrupting the interaction between p53 and MDM2.[1][2] MDM2 binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. By binding to the p53-binding pocket of MDM2, this compound competitively inhibits this interaction. This leads to the stabilization and accumulation of p53 in the nucleus. Elevated levels of active p53 then transcriptionally activate its downstream target genes, including p21 (CDKN1A), BAX, and PUMA, which in turn induce cell cycle arrest and apoptosis.[1]

Signaling Pathway

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The differential activity of the this compound enantiomers has been demonstrated in vitro. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound Enantiomers in MCF7 Cells[1]

| Compound | Concentration (µM) | Total Apoptosis & Necrosis (%) |

| (+)-YH239-EE | 20 | 84.48 |

| (-)-YH239-EE | 20 | 48.71 |

Table 2: IC50 Values in MCF7 Cells[1]

| Compound | IC50 (µM) |

| This compound (racemic) | 8.45 |

| YH239 | 37.78 |

Note: IC50 values for the individual enantiomers of this compound are not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and biological evaluation of this compound enantiomers.

Synthesis of this compound (Proposed)

A specific synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar indole-based MDM2 inhibitors, a plausible synthetic route can be proposed. The core indole scaffold is likely constructed through established indole synthesis methodologies, followed by functionalization to introduce the necessary side chains. The final step would involve the esterification of the carboxylic acid precursor (YH239) to yield the ethyl ester, this compound.

Chiral Separation of this compound Enantiomers

The enantiomers of this compound have been successfully separated using preparative supercritical fluid chromatography (SFC).[1] While the specific parameters for this compound are not detailed, a general protocol for chiral SFC is provided below.

Instrumentation: Preparative SFC system equipped with a chiral stationary phase column.

General Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is commonly used for the separation of indole derivatives.

-

Mobile Phase: A mixture of supercritical carbon dioxide (CO2) and a polar organic modifier (e.g., methanol, ethanol, or isopropanol) is typically employed. The ratio of CO2 to modifier is optimized to achieve the best separation.

-

Temperature and Pressure: The column temperature and back pressure are critical parameters that influence the density and solvating power of the supercritical fluid and are optimized for each separation.

-

Detection: A UV detector is commonly used to monitor the elution of the enantiomers.

-

Fraction Collection: The separated enantiomers are collected in individual fractions.

-

Purity Analysis: The enantiomeric purity of the collected fractions is determined by analytical chiral HPLC or SFC.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

MCF7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound enantiomers (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed MCF7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound enantiomers for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis and Necrosis Determination: Annexin V-FITC/PI Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF7 cells

-

This compound enantiomers (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed MCF7 cells in 6-well plates and treat with 20 µM of each this compound enantiomer for 72 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry.

Experimental and Logical Workflows

Workflow for Enantiomer Characterization

Caption: A logical workflow for the synthesis, separation, and biological evaluation of this compound enantiomers.

Conclusion

The enantiomers of this compound represent a compelling area of study in the development of p53-MDM2 inhibitors. The significantly higher cytotoxic activity of the (+)-enantiomer underscores the importance of stereochemistry in drug design and efficacy. This technical guide provides a foundational resource for researchers, offering insights into the mechanism of action, key data, and detailed experimental protocols. Further investigation into the specific IC50 values and binding affinities of the individual enantiomers is warranted to fully elucidate their therapeutic potential. The methodologies and data presented herein should facilitate continued research and development of this promising class of anti-cancer agents.

References

YH239-EE: A Technical Whitepaper on a Novel p53-MDM2 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH239-EE is a promising small molecule inhibitor targeting the p53-MDM2 protein-protein interaction, a critical node in cancer signaling. As an ethyl ester prodrug of YH239, it demonstrates enhanced cellular permeability and potent anti-cancer activity in preclinical models of Acute Myeloid Leukemia (AML) and breast cancer. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. In a significant portion of human cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but through the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The disruption of the p53-MDM2 interaction presents a compelling therapeutic strategy to reactivate endogenous p53 in cancer cells, thereby restoring its tumor-suppressive functions. This compound has emerged as a potent and selective inhibitor of this interaction, demonstrating significant potential as a next-generation anticancer agent.

Mechanism of Action

This compound functions by directly binding to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents the association of MDM2 with p53, leading to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes, including p21, BAX, and PUMA, which collectively drive cell cycle arrest and induce apoptosis in cancer cells.

Caption: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent cytotoxic effects across various cancer cell lines. A notable study on the MCF7 breast cancer cell line highlighted the superior efficacy of this compound compared to its non-esterified counterpart, YH239. The ethyl ester modification is believed to enhance cellular uptake and bioavailability.[1] Furthermore, the stereochemistry of this compound plays a crucial role in its activity, with the (+) enantiomer exhibiting significantly higher pro-apoptotic and necrotic effects than the (-) enantiomer.[1]

Table 1: In Vitro Efficacy of this compound and Related Compounds in MCF7 Breast Cancer Cells [1]

| Compound | IC50 (µM) | Total Apoptosis and Necrosis (%) |

| This compound | 8.45 | 40.0 |

| YH239 | 37.78 | 4.92 |

| (+) enantiomer of this compound | Not Reported | 84.48 |

| (-) enantiomer of this compound | Not Reported | 48.71 |

In AML cell lines, this compound has been shown to induce G1 cell cycle arrest and apoptosis.[2] At a concentration of 20 µM, this compound effectively halts the cell cycle at the sub-G1 phase in OCI-AML-3 cells and induces apoptosis in NB4 and MOLM-13 cells.[3]

In Vivo Studies

While detailed quantitative in vivo data for this compound is not extensively published, preliminary studies in animal models of cancer have indicated its ability to inhibit tumor growth and prolong survival.[4] Further in vivo investigations are warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and optimal dosing regimens.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and its analogues are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Caption: Workflow for the MTT cell viability assay.

Apoptosis and Necrosis Detection (Annexin V/Propidium Iodide Staining)

The induction of apoptosis and necrosis by this compound is quantified using flow cytometry following staining with Annexin V and Propidium Iodide (PI).

Protocol:

-

Treat cancer cells with the desired concentration of this compound for the specified duration (e.g., 72 hours).

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are viable.

-

Caption: Workflow for apoptosis and necrosis detection.

Cell Cycle Analysis

The effect of this compound on cell cycle progression is analyzed by flow cytometry of propidium iodide-stained cells.

Protocol:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

While the preclinical data for this compound is highly encouraging, further studies are necessary to advance its clinical development. Key areas for future investigation include:

-

In-depth in vivo efficacy studies: Comprehensive studies in various xenograft and patient-derived xenograft (PDX) models are needed to establish optimal dosing, treatment schedules, and to identify potential biomarkers of response.

-

Pharmacokinetic and toxicological profiling: A thorough characterization of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its translation to the clinic.

-

Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents could broaden its therapeutic application and overcome potential resistance mechanisms.

Conclusion

This compound is a potent and promising p53-MDM2 inhibitor with a clear mechanism of action and demonstrated preclinical anti-cancer activity. Its enhanced efficacy as a prodrug and the significant activity of its (+) enantiomer highlight the potential for rational drug design in this class of compounds. The data presented in this whitepaper provides a strong rationale for the continued investigation and development of this compound as a novel therapeutic agent for a range of human cancers.

References

- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetically engineered mouse models for hereditary cancer syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

YH239-EE Cell Culture Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH239-EE is a potent small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound blocks the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cell culture models, with a specific focus on the MCF7 human breast cancer cell line.

Mechanism of Action: p53-MDM2 Inhibition

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, an E3 ubiquitin ligase, targets p53 for degradation. In many cancers, this regulation is disrupted. This compound restores p53 function by preventing its interaction with MDM2.

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on the MCF7 human breast cancer cell line.

Table 1: Cytotoxicity of YH239 Compounds in MCF7 Cells

| Compound | IC50 (µM) |

| This compound | 8.45[1] |

| YH239 | 37.78[1] |

Table 2: Apoptosis and Necrosis Induction by this compound and its Enantiomers in MCF7 Cells (72h treatment)

| Compound | Concentration (µM) | Total Apoptosis & Necrosis (%) |

| This compound (racemic) | 20 | 84.34[1] |

| (+) Enantiomer of this compound | 20 | 84.48[1] |

| (-) Enantiomer of this compound | 20 | 48.71[1] |

| YH239 | 20 | 9.86[1] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

MCF7 cells

-

DMEM with 10% FBS (phenol red-free medium is recommended to avoid spectral overlap)[2]

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF7 cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested range is 0.1 µM to 100 µM to encompass the IC50 value.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for 72 hours at 37°C, 5% CO2.[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF7 cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

MCF7 cells

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF7 cells in 6-well plates and treat with this compound (e.g., 20 µM) and a vehicle control for 24 to 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash with PBS and centrifuge.

-

Resuspend the cell pellet in 0.5 mL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, measuring the fluorescence in the linear mode.

-

Use software to deconvolute the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G1 population and a decrease in S and G2/M populations would indicate a G1 cell cycle arrest. A sub-G1 peak is indicative of apoptotic cells.[4]

-

Western Blot Analysis of p53 and MDM2

This protocol is for confirming the mechanism of action of this compound by observing the stabilization of p53 and potential feedback-induced upregulation of MDM2.

Caption: Western blot experimental workflow.

Materials:

-

MCF7 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed MCF7 cells and treat with this compound (e.g., 10 µM, 20 µM) for 24 hours.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply chemiluminescence substrate and visualize the protein bands using an imaging system.

-

An increase in the p53 band intensity should be observed with this compound treatment. MDM2 levels may also increase due to the p53-mediated transcriptional upregulation. β-actin serves as a loading control.

-

References

- 1. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for YH239-EE Treatment in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

YH239-EE is an ethyl ester prodrug of YH239, a potent inhibitor of the p53-MDM2 protein-protein interaction.[1] In cancer cells with wild-type p53, the murine double minute 2 (MDM2) protein acts as a negative regulator of the p53 tumor suppressor protein, leading to its degradation. By blocking the p53-MDM2 interaction, this compound stabilizes p53, allowing it to accumulate and induce downstream pathways that lead to cell cycle arrest and apoptosis.[2] These application notes provide a summary of the cytotoxic effects of this compound on breast cancer cells, detailed experimental protocols, and a visualization of the proposed signaling pathway.

Data Presentation

The cytotoxic effects of this compound have been evaluated in the MCF7 human breast cancer cell line, which is known to express wild-type p53. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in MCF7 Breast Cancer Cells

| Compound | IC50 (µM) | Cell Line | Assay | Reference |

| This compound | 8.45 | MCF7 | MTT Assay | [2] |

| YH239 | 37.78 | MCF7 | MTT Assay | [2] |

Table 2: Induction of Apoptosis and Necrosis by this compound and its Enantiomers in MCF7 Cells (72-hour treatment)

| Compound | Concentration (µM) | Total Apoptosis & Necrosis (%) | Reference |

| This compound | 20 | 84.34 | [2] |

| This compound (+) enantiomer | 20 | 84.48 | [2] |

| This compound (-) enantiomer | 20 | 48.71 | [2] |

| YH239 | 20 | 9.86 | [2] |

| Control (Placebo) | - | 17.28 | [2] |

Signaling Pathway

This compound functions by disrupting the interaction between p53 and its negative regulator, MDM2. This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21, BAX, and PUMA, ultimately leading to apoptosis.

References

Application Notes: YH239-EE for p53 Activation Studies

Introduction

YH239-EE is a potent, cell-permeable small molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2] It is the ethyl ester prodrug of the active compound YH239, a modification that enhances its cellular activity.[][4] In cells with wild-type p53, the E3 ubiquitin ligase MDM2 binds to p53, targeting it for proteasomal degradation and thereby keeping its levels low.[5][6] this compound acts by binding directly to MDM2, which blocks the p53-MDM2 interaction.[4][7] This inhibition prevents the degradation of p53, leading to its accumulation and activation.[6][7] Activated p53 then transcriptionally upregulates its target genes, such as p21, BAX, and PUMA, resulting in cell cycle arrest and apoptosis.[7][8]

These properties make this compound a valuable tool for studying the p53 signaling pathway and a promising agent in cancer research, particularly for tumors retaining wild-type p53.[9] This document provides detailed protocols for utilizing this compound to investigate p53 activation and its downstream cellular effects.

Chemical Properties and Handling

| Property | Value |

| Chemical Name | 6-chloro-3-[1-[[(4-chlorophenyl)methyl]formylamino]-2-[(1,1-dimethylethyl)amino]-2-oxoethyl]-1H-indole-2-carboxylic acid, ethyl ester[10] |

| CAS Number | 1364488-67-4[][10][11] |

| Molecular Formula | C₂₅H₂₇Cl₂N₃O₄[][10] |

| Molecular Weight | 504.41 g/mol [][12] |

| Purity | ≥98%[10] |

| Solubility | 100 mg/mL (198.25 mM) in DMSO[2][12] |

| Storage | Store powder at -20°C for up to 2 years. Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to one month.[1][11] |

Preparation of Stock Solution: For a 10 mM stock solution, dissolve 5.04 mg of this compound in 1 mL of high-quality, anhydrous DMSO. Vortex until fully dissolved. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Mechanism of Action: p53 Activation Pathway

This compound reactivates the p53 tumor suppressor pathway by preventing its degradation. The diagram below illustrates this mechanism.

Caption: Mechanism of this compound-mediated p53 activation.

Quantitative Biological Data

This compound demonstrates potent activity across various cancer cell lines. The (+) enantiomer shows significantly higher potency.[7][9]

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | Cell Line | Assay Type | Value | Citation |

|---|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | MTT (Cytotoxicity) | IC₅₀: 8.45 µM | [7] |

| YH239 | MCF7 (Breast Cancer) | MTT (Cytotoxicity) | IC₅₀: 37.78 µM | [7] |

| (+)-YH239-EE | MOLM-13 (AML) | WST-1 (Metabolic Activity) | EC₅₀: 7.5 µM | [9] |

| (-)-YH239-EE | MOLM-13 (AML) | WST-1 (Metabolic Activity) | EC₅₀: 25.2 µM |[9] |

Table 2: Induction of Apoptosis and Necrosis in MCF7 Cells (20 µM, 72h)

| Compound | % Apoptotic/Necrotic Cells | Citation |

|---|---|---|

| This compound (racemic) | 84.34% | [7] |

| (+)-YH239-EE | 84.48% | [7][13] |

| (-)-YH239-EE | 48.71% | [7][13] |

| YH239 (parent compound) | 9.86% |[7] |

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., MCF7)[7]

-

Complete culture medium (e.g., RPMI)[7]

-

96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7] Leave wells for vehicle control and blank.

-

Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Add medium with the corresponding DMSO concentration to vehicle control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[7]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC₅₀ value.[7]

Protocol 2: Western Blotting for p53 and Target Proteins

This protocol verifies the accumulation of p53 and the induction of its downstream targets like p21.

Caption: Workflow for Western Blot analysis.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[14]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following treatment.

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

6-well plates

-

Treated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with kit)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).[7]

-

Harvest Cells: Collect both adherent and floating cells. Centrifuge and discard the supernatant.

-

Washing: Wash the cell pellet twice with ice-cold PBS.[7]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 4: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to its target, MDM2, in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdm2 Is critical for inhibition of p53 during lymphopoiesis and the response to ionizing irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound|1364488-67-4|COA [dcchemicals.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Cytotoxic Effect of this compound and Its Enantiomer on MCF7 Cell Line [journal.waocp.org]

- 14. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

YH239-EE: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for YH239-EE, a potent antagonist of the MDM2-p53 interaction, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is the ethyl ester form of the carboxylic acid compound YH239. It functions as a powerful agent that induces apoptosis by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1] By inhibiting this interaction, this compound leads to the stabilization and activation of p53, which in turn triggers downstream pathways resulting in cell cycle arrest and programmed cell death. This compound has shown significant potential in preclinical studies, particularly in cancer models with wild-type p53, such as acute myeloid leukemia (AML) and certain breast cancers.

Supplier and Purchasing Information

This compound is available from several suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and is not for personal or therapeutic use.

| Supplier | Available Sizes | Purity | Storage |

| RayBiotech | 10mg, 50mg | 99.88% | -20°C |

| MedChemExpress | Inquire | >98% | -20°C (1 year), -80°C (2 years) |

| Selleck Chemicals | Inquire | >98% | -20°C |

Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for current pricing and bulk order inquiries.

Mechanism of Action: The MDM2-p53 Pathway

Under normal cellular conditions, the p53 tumor suppressor protein is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its ubiquitination and subsequent destruction by the proteasome.

This compound acts as a competitive inhibitor, binding to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with p53, thereby blocking its degradation. The resulting accumulation and activation of p53 lead to the transcription of its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to the suppression of tumor growth.

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in vitro.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., MCF7, OCI-AML-3)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[2][3]

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Treat the cells with different concentrations of this compound for the desired time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

-

Measure the absorbance at 570 nm using a microplate reader.[2][3]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis by this compound.

Materials:

-

Target cancer cell line

-

6-well plates

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).[2][3]

-

Harvest both adherent and floating cells and wash them twice with cold PBS.[4]

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[2][3]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[5]

-

Analyze the samples by flow cytometry.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Target cancer cell line

-

6-well plates

-

Complete cell culture medium

-

This compound

-

Cold 70% ethanol

-

PBS